Cas no 2137657-39-5 (Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl-)

Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl- 化学的及び物理的性質
名前と識別子
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- Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl-
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- インチ: 1S/C11H9Br2NO/c1-6-10(12)7-4-3-5-8(15-2)9(7)11(13)14-6/h3-5H,1-2H3
- InChIKey: CLCCNVJHUDKMNS-UHFFFAOYSA-N
- SMILES: C1(Br)C2=C(C=CC=C2OC)C(Br)=C(C)N=1
Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398200-5.0g |
1,4-dibromo-8-methoxy-3-methylisoquinoline |
2137657-39-5 | 5.0g |
$3189.0 | 2023-03-02 | ||
Enamine | EN300-398200-10.0g |
1,4-dibromo-8-methoxy-3-methylisoquinoline |
2137657-39-5 | 10.0g |
$4729.0 | 2023-03-02 | ||
Enamine | EN300-398200-0.5g |
1,4-dibromo-8-methoxy-3-methylisoquinoline |
2137657-39-5 | 0.5g |
$1056.0 | 2023-03-02 | ||
Enamine | EN300-398200-0.25g |
1,4-dibromo-8-methoxy-3-methylisoquinoline |
2137657-39-5 | 0.25g |
$1012.0 | 2023-03-02 | ||
Enamine | EN300-398200-1.0g |
1,4-dibromo-8-methoxy-3-methylisoquinoline |
2137657-39-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-398200-0.1g |
1,4-dibromo-8-methoxy-3-methylisoquinoline |
2137657-39-5 | 0.1g |
$968.0 | 2023-03-02 | ||
Enamine | EN300-398200-2.5g |
1,4-dibromo-8-methoxy-3-methylisoquinoline |
2137657-39-5 | 2.5g |
$2155.0 | 2023-03-02 | ||
Enamine | EN300-398200-0.05g |
1,4-dibromo-8-methoxy-3-methylisoquinoline |
2137657-39-5 | 0.05g |
$924.0 | 2023-03-02 |
Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl- 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Isoquinoline, 1,4-dibromo-8-methoxy-3-methyl-に関する追加情報
Introduction to 1,4-Dibromo-8-Methoxy-3-Methyl-Isoquinoline (CAS No. 2137657-39-5)
The compound 1,4-Dibromo-8-Methoxy-3-Methyl-Isoquinoline (CAS No. 2137657-39-5) is a highly specialized organic molecule belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine atoms at positions 1 and 4, a methoxy group at position 8, and a methyl group at position 3 makes this compound unique in terms of its chemical structure and potential applications.
Isoquinoline derivatives have been extensively studied due to their diverse biological activities and potential for use in pharmaceuticals, agrochemicals, and materials science. The substitution pattern in 1,4-Dibromo-8-Methoxy-3-Methyl-Isoquinoline plays a crucial role in determining its reactivity and functionality. Recent studies have highlighted the importance of bromine substitution in enhancing the compound's stability and reactivity under various conditions.
The synthesis of 1,4-Dibromo-8-Methoxy-3-Methyl-Isoquinoline involves multi-step organic reactions, including Friedlander annulation, bromination, and methylation. Researchers have optimized these processes to achieve high yields and purity levels. The use of advanced catalytic systems has further improved the efficiency of these reactions, making the compound more accessible for large-scale production.
In terms of applications, 1,4-Dibromo-8-Methoxy-3-Methyl-Isoquinoline has shown promise in the field of medicinal chemistry. Its ability to act as a precursor for bioactive molecules has been explored in recent studies. For instance, the compound has been used as an intermediate in the synthesis of anti-inflammatory agents and anticancer drugs. The bromine atoms at positions 1 and 4 provide reactive sites for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of 1,4-Dibromo-8-Methoxy-3-Methyl-Isoquinoline with unprecedented accuracy. These studies have provided insights into the compound's potential as a building block for advanced materials, such as organic semiconductors and optoelectronic devices.
The methoxy group at position 8 contributes significantly to the compound's solubility and stability in polar solvents. This feature makes it an ideal candidate for use in various chemical processes that require precise control over solubility parameters. Additionally, the methyl group at position 3 enhances the molecule's hydrophobicity, which is advantageous in applications requiring lipophilic interactions.
Despite its complex structure, 1,4-Dibromo-8-Methoxy-3-Methyl-Isoquinoline is relatively stable under normal storage conditions. However, care must be taken during handling to avoid exposure to strong oxidizing agents or high-energy conditions that could lead to decomposition.
In conclusion, 1,4-Dibromo-8-Methoxy-3-Methyl-Isoquinoline (CAS No. 2137657-39-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique substitution pattern and chemical properties make it an invaluable tool for researchers in organic synthesis and materials science.
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